FERBERITE)

photocatalysis visible-light absorption band gap engineering

Ferberite (FeWO₄) is the iron(II) tungstate end-member of the wolframite solid solution series. It crystallizes in a monoclinic structure (space group P2/c) composed of distorted FeO₆ and WO₆ octahedra arranged in zigzag chains.

Molecular Formula C12H19Br4O2Rb
Molecular Weight 0
CAS No. 13871-23-3
Cat. No. B1174110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFERBERITE)
CAS13871-23-3
SynonymsFERBERITE)
Molecular FormulaC12H19Br4O2Rb
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferberite (FeWO₄, CAS 13871-23-3): Iron Tungstate Mineral with Wolframite Structure for Energy and Environmental Applications


Ferberite (FeWO₄) is the iron(II) tungstate end-member of the wolframite solid solution series. It crystallizes in a monoclinic structure (space group P2/c) composed of distorted FeO₆ and WO₆ octahedra arranged in zigzag chains [1]. With a specific gravity of 7.4–7.5 g/cm³ and Mohs hardness of 4.5, ferberite serves both as a tungsten ore and as a synthetic nanostructured material investigated for photocatalysis, electrochemical energy storage, and magnetic applications [2].

Photocatalysis
Narrow band gap and Fe/W mixed-metal oxide synergy support visible-light-driven degradation studies.
Energy Storage
Conversion-type Li-ion storage mechanism enables reported high specific capacity beyond intercalation anodes.
Magnetic Applications
Antiferromagnetic ordering at accessible cryogenic temperatures supports magnetically recoverable catalyst research.

Why Generic 'Tungstate' or 'Tungsten Oxide' Specification Cannot Substitute for Ferberite in Critical Applications


Although ferberite belongs to the broader tungstate family alongside scheelite (CaWO₄), hübnerite (MnWO₄), and synthetic WO₃, its unique combination of a narrow indirect band gap (~2.0 eV), antiferromagnetic ordering (T_N = 75 K), and conversion-type Li-ion storage mechanism differentiates it sharply from these analogs [1]. Binary WO₃, for instance, suffers from a wider band gap (~2.98 eV) that limits visible-light harvesting efficiency, while the manganese analog hübnerite lacks the redox-active Fe²⁺ centers essential for Fenton-like catalysis and pseudocapacitive charge storage [2]. Substituting ferberite with a generic 'tungstate' risks compromising performance in photocatalysis, battery anodes, and magnetically recoverable catalyst systems, as quantified below.

Band gap mismatch
Generic WO₃ has a wider optical absorption edge, which may limit visible-light harvesting relative to ferberite in photocatalytic research.
Redox chemistry gap
Hübnerite (MnWO₄) lacks the redox-active Fe²⁺ centers that enable Fenton-like catalysis and pseudocapacitive charge storage.
Structural divergence
Scheelite (CaWO₄) adopts a different crystal structure and non-magnetic behaviour, incompatible with antiferromagnetic application contexts.

Quantitative Differentiation of Ferberite vs. Comparator Materials in Energy and Environmental Performance


Band Gap Narrowing: Ferberite (FeWO₄) vs. Tungsten Trioxide (WO₃)

Ferberite exhibits a significantly narrower band gap than pure WO₃, enabling enhanced visible-light harvesting. DFT calculations using the HSE06 functional determined the band gap of FeWO₄ to be 2.03 eV, compared to 2.98 eV for WO₃—a reduction of 0.95 eV (approximately 32%) [1]. This narrowing arises from the introduction of Fe 3d electronic states near the valence band maximum, absent in binary WO₃. The smaller band gap of FeWO₄ is comparable to that of SnWO₄ (1.65 eV) but superior to Bi₂WO₆ (2.83 eV) and Sb₂WO₆ (2.91 eV) for visible-light-driven applications [1].

Band gap
Head-to-head
2.03 eV (FeWO₄) vs 2.98 eV (WO₃)
Supports visible-light photocatalyst research
DFT-HSE06; bulk crystalline structures
photocatalysis visible-light absorption band gap engineering

Photocatalytic Methyl Orange Degradation Efficiency: FeWO₄ vs. Fe₂O₃ and WO₃

In a direct comparative study under identical visible-light irradiation conditions, FeWO₄ nanoparticles achieved 98% degradation of methyl orange (MO) dye, outperforming both Fe₂O₃ and WO₃ nanoparticles synthesized by analogous methods [1]. This demonstrates the synergistic advantage of incorporating both Fe and W cations into a single-phase tungstate, which facilitates superior charge separation and reactive oxygen species generation relative to the individual binary oxides [1].

MO degradation
Head-to-head
98% degradation (FeWO₄) vs lower for Fe₂O₃/WO₃
Reported higher degradation supports dye photodegradation research
Visible light; methyl orange model; hydrothermal NPs
dye degradation visible-light photocatalysis wastewater treatment

Lithium-Ion Battery Anode Reversible Capacity: FeWO₄ Nanorods vs. Graphite

FeWO₄ nanorods, synthesized via a surfactant-free hydrothermal route, delivered a reversible Li⁺ storage capacity exceeding 500 mAh g⁻¹ after 20 cycles—significantly higher than the theoretical capacity of commercial graphite anodes (372 mAh g⁻¹) [1]. This enhanced capacity stems from the conversion reaction mechanism involving both Fe and W cations, which accommodates multiple Li⁺ per formula unit, in contrast to the intercalation-limited capacity of graphite [1].

Anode capacity
Head-to-head
>500 mAh g⁻¹ (FeWO₄) vs graphite 372 mAh g⁻¹
Supports high-capacity Li-ion anode research
20 cycles; hydrothermal nanorods
Li-ion battery anode material conversion-type electrode

Antiferromagnetic Ordering Temperature: FeWO₄ vs. MnWO₄ (Hübnerite)

Ferberite exhibits antiferromagnetic ordering with a Néel temperature (T_N) of 75 K, as determined by magnetic susceptibility measurements on synthetic single crystals [1]. This value differs from the magnetic behavior of the isostructural manganese analog, hübnerite (MnWO₄), which orders antiferromagnetically at approximately 13.5 K and displays a complex multiferroic phase diagram not observed in FeWO₄ [2]. The higher T_N of ferberite reflects the stronger superexchange interactions mediated by Fe²⁺ ions compared to Mn²⁺ ions within the wolframite lattice [1].

Néel temperature
Cross-study
75 K (FeWO₄) vs 13.5 K (MnWO₄)
Higher T_N may expand magnetic application window
Single crystals; magnetic susceptibility
magnetic materials antiferromagnetism low-temperature physics

Optimal Application Scenarios for Ferberite (FeWO₄) Based on Quantitative Performance Data


Visible-Light-Driven Photocatalytic Degradation of Organic Dyes

With a 2.03 eV band gap and demonstrated 98% methyl orange degradation efficiency under visible light, nanostructured FeWO₄ is optimally deployed as a photocatalyst for textile and industrial dye wastewater treatment. The use of H₂O₂ as an electron acceptor enables rapid (<10 min) degradation of methylene blue under simulated solar irradiation, achieving near-complete mineralization without requiring UV light sources [1].

High-Capacity Anode Material for Lithium-Ion Batteries

FeWO₄ nanorods delivering >500 mAh g⁻¹ reversible capacity—exceeding graphite by over 34%—are best utilized in Li-ion battery anodes where high energy density is prioritized. The conversion-type mechanism involving both Fe and W redox centers provides a higher specific capacity than intercalation-based anodes, making FeWO₄ particularly suitable for portable electronics and electric vehicles requiring extended cycle life [2].

Magnetically Recoverable Heterogeneous Fenton Catalyst

The presence of Fe²⁺ active sites (surface Fe(II)/Fe(III) ratio of 1.9) combined with a saturation magnetization of 3.2 emu/g enables FeWO₄ to function as an efficient heterogeneous Fenton catalyst for methylene blue degradation (96.1% in 30 min) under dark conditions [3]. The magnetic recoverability eliminates the need for filtration or centrifugation, reducing operational costs in continuous-flow wastewater remediation systems [3].

Application
Selection Property
Validation Focus
Visible-light photocatalytic dye degradation studies
Narrow band gap with Fe/W mixed-metal synergy
Degradation efficiency under visible-light irradiation
High-capacity Li-ion battery anode research
Conversion-type electrochemical storage mechanism
Reversible capacity and cycle life assessment
Magnetic heterogeneous Fenton catalyst research
Surface Fe²⁺ redox activity with magnetic recoverability
Catalytic degradation rate and magnetic separation efficiency
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